

Application Notes and Protocols for MC4171 in Histone Acetylation Assays

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Compound of Interest

Compound Name: MC4171

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Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular processes.[1][2][3] This dynamic process is mediated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] The dysregulation of histone acetylation is implicated in various diseases, including cancer, making the enzymes involved attractive therapeutic targets.[3][4][5][6][7]

MC4171 is a first-in-class, selective, and reversible small molecule inhibitor of the lysine acetyltransferase KAT8 (also known as MOF or MYST1).[4][5][7][8][9] KAT8 is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac), a key mark associated with open chromatin and transcriptional activation.[2][3][8][10] Depending on its protein complex association (MSL or NSL complex), KAT8 can also acetylate other lysine residues on histone H4, such as H4K5 and H4K8.[2][3][8][10] Dysregulation of KAT8 activity has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[4][7][9]

These application notes provide detailed protocols for utilizing **MC4171** as a chemical probe to study KAT8 function in both in vitro and cellular histone acetylation assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **MC4171**

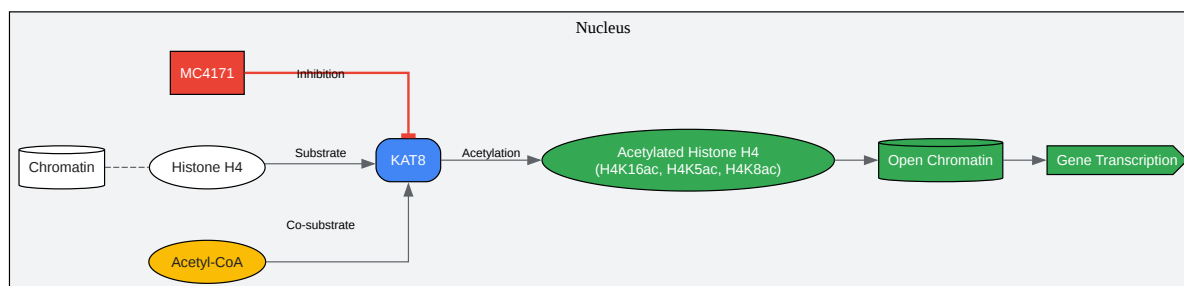
Target	IC50 (μM)	Assay Type	Reference
KAT8	8.1	Biochemical HAT Assay	[8] [9]
KAT2B	>200	Biochemical HAT Assay	[4] [11]
KAT3B	>200	Biochemical HAT Assay	[4] [11]

Table 2: Cellular Activity of **MC4171**

Cell Line	Cancer Type	Antiproliferative Activity (IC50, μM)	Reference
HCT116	Colorectal Carcinoma	Mid-micromolar	[4]
HT1299	Non-Small Cell Lung Cancer	Mid-micromolar	[4]
A549	Non-Small Cell Lung Cancer	Mid-micromolar	[4]
U937	Acute Myeloid Leukemia	Mid-micromolar	[4]

Signaling Pathway

The following diagram illustrates the central role of KAT8 in histone acetylation and gene regulation, and the point of intervention for **MC4171**.



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Caption: KAT8-mediated histone H4 acetylation and its inhibition by **MC4171**.

Experimental Protocols

In Vitro KAT8 Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a biochemical assay to measure the ability of **MC4171** to inhibit the enzymatic activity of recombinant KAT8. A common method is a chemiluminescence-based ELISA assay.[12][13]

Workflow Diagram:



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Caption: Workflow for an in vitro chemiluminescent KAT8 HAT assay.

Materials:

- Recombinant human KAT8 (catalytic domain, e.g., residues 125-458)[[14](#)]
- Histone H4 peptide (e.g., residues 1-20) or full-length histone H4 protein[[14](#)][[15](#)]
- Acetyl-Coenzyme A (Acetyl-CoA)
- **MC4171**
- 96-well microplate (high-binding capacity)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Blocking Buffer (e.g., 5% BSA in TBST)
- Wash Buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)
- Primary Antibody: Anti-acetyl-Histone H4 (e.g., anti-H4K16ac) or a general anti-acetyl-lysine antibody
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate (e.g., ECL)
- Microplate luminometer

Procedure:

- Substrate Coating:
 - Dilute histone H4 substrate to 2 ng/μL in 1x TBS.[[12](#)]
 - Add 50 μL of the diluted histone H4 to each well of the 96-well plate.[[12](#)]
 - Incubate overnight at 4°C.[[12](#)]
 - Wash the plate three times with 200 μL/well of TBST.[[12](#)]

- Blocking:
 - Add 200 μ L of Blocking Buffer to each well.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate three times with TBST.
- Enzymatic Reaction:
 - Prepare a stock solution of **MC4171** in DMSO. Create a serial dilution of **MC4171** in Assay Buffer. Include a DMSO-only control.
 - Prepare the reaction mixture in each well:
 - Assay Buffer
 - **MC4171** at desired final concentrations (e.g., 0.1 to 100 μ M)
 - Recombinant KAT8 (e.g., 5 ng/ μ L final concentration)[[12](#)]
 - Start the reaction by adding Acetyl-CoA (e.g., 10 μ M final concentration).
 - The final reaction volume should be 50 μ L.
 - Incubate for 1-2 hours at 37°C.
- Detection:
 - Wash the plate three times with TBST.
 - Add 50 μ L of diluted primary antibody (e.g., 1:1000 in Blocking Buffer) to each well.
 - Incubate for 1 hour at room temperature.
 - Wash the plate three times with TBST.
 - Add 50 μ L of diluted HRP-conjugated secondary antibody (e.g., 1:5000 in Blocking Buffer) to each well.[[12](#)]

- Incubate for 45 minutes at room temperature.[12]
- Wash the plate five times with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 μ L to each well.[12]
- Immediately measure the luminescence using a microplate reader.[12]

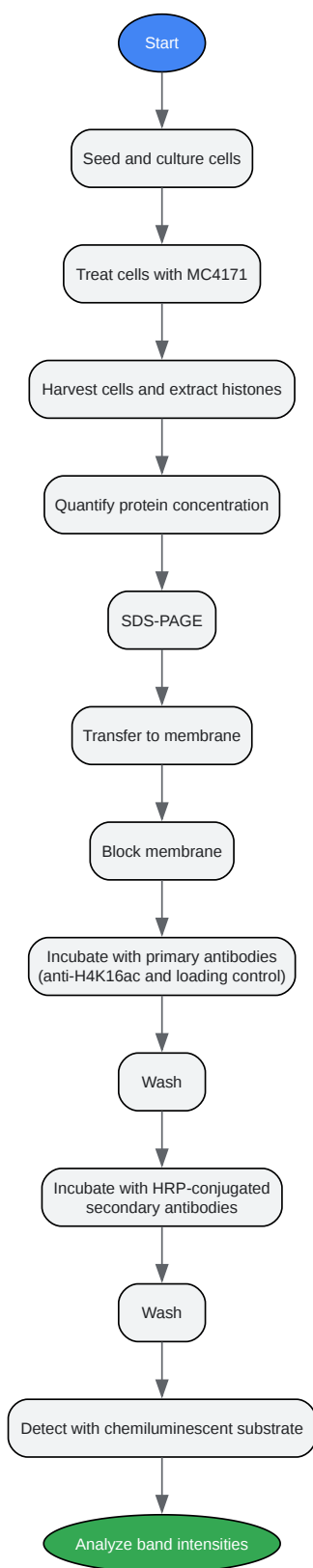
Data Analysis:

- Subtract the background signal (wells with no enzyme).
- Normalize the data to the positive control (DMSO-treated).
- Plot the percentage of KAT8 activity versus the log concentration of **MC4171**.
- Calculate the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay by Western Blot

This protocol is designed to assess the effect of **MC4171** on the levels of histone H4 acetylation (specifically H4K16ac) in cultured cells.

Workflow Diagram:



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Caption: Workflow for cellular histone acetylation analysis by Western blot.

Materials:

- Cancer cell line of interest (e.g., HCT116, A549)
- Cell culture medium and supplements
- **MC4171**
- DMSO (vehicle control)
- Histone extraction buffer
- Laemmli sample buffer
- SDS-PAGE gels (15% acrylamide is recommended for histone resolution)[[1](#)]
- Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[[16](#)]
- Blocking buffer (5% BSA in TBST)
- Primary antibodies:
 - Rabbit anti-acetyl-Histone H4 (Lys16)
 - Mouse or Rabbit anti-Total Histone H4 or anti-β-actin (as a loading control)
- Secondary antibodies:
 - HRP-conjugated goat anti-rabbit IgG
 - HRP-conjugated goat anti-mouse IgG
- Chemiluminescent substrate (e.g., ECL)
- Imaging system for chemiluminescence detection

Procedure:

- Cell Culture and Treatment:

- Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
- Treat cells with various concentrations of **MC4171** (e.g., 1, 5, 10, 25 μ M) for a specified time (e.g., 24, 48 hours). Include a DMSO vehicle control.
- Histone Extraction:
 - Harvest cells by scraping or trypsinization.
 - Perform histone extraction using a commercial kit or a standard acid extraction protocol.
 - Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[\[1\]](#)
- Western Blotting:
 - Prepare protein samples by mixing 10-20 μ g of histone extract with Laemmli sample buffer.[\[1\]](#)
 - Boil the samples at 95°C for 5 minutes.[\[1\]](#)[\[16\]](#)
 - Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.[\[1\]](#)[\[16\]](#)
 - Transfer the separated proteins to a 0.2 μ m nitrocellulose membrane.[\[16\]](#)
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[16\]](#)
 - Incubate the membrane with the primary antibody against H4K16ac (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[\[1\]](#)
 - Wash the membrane three times for 10 minutes each with TBST.[\[1\]](#)
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane as in the previous step.
 - Apply the chemiluminescent substrate and capture the image using an imaging system.

- Loading Control:
 - After imaging for H4K16ac, the membrane can be stripped and re-probed with an antibody against total histone H4 or another loading control like β -actin to ensure equal protein loading across lanes.[17]

Data Analysis:

- Quantify the band intensities for H4K16ac and the loading control using image analysis software.
- Normalize the H4K16ac signal to the loading control signal for each sample.
- Compare the normalized H4K16ac levels in **MC4171**-treated samples to the vehicle control to determine the effect of the inhibitor on cellular histone acetylation.

Conclusion

MC4171 is a valuable tool for investigating the biological roles of KAT8. The protocols provided here offer a framework for characterizing the in vitro and cellular effects of **MC4171** on histone acetylation. These assays can be adapted for screening and profiling other potential KAT8 inhibitors and for elucidating the downstream consequences of KAT8 inhibition in various physiological and pathological contexts.

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